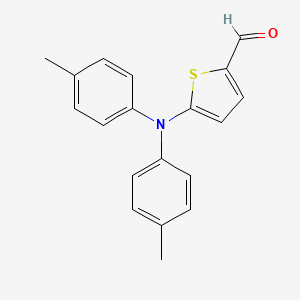![molecular formula C87H121Br B8242818 2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene](/img/structure/B8242818.png)
2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene is a complex organic compound with the molecular formula C87H121Br and a molecular weight of 1246.80 g/mol This compound is characterized by its unique structure, which includes a bromine atom and multiple hexaoctyl groups attached to a terfluorene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene typically involves multiple steps, starting with the preparation of the terfluorene core. The bromination of the terfluorene core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent attachment of hexaoctyl groups is carried out through alkylation reactions using appropriate alkyl halides in the presence of a strong base .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems .
科学的研究の応用
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Material Science: The compound is studied for its potential use in creating new materials with unique optical and electronic characteristics.
Chemical Sensors: It is explored as a component in chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene involves its interaction with specific molecular targets and pathways. The bromine atom and hexaoctyl groups influence its reactivity and interaction with other molecules. The compound’s electronic properties allow it to participate in various chemical reactions, making it useful in applications like organic electronics and sensors .
類似化合物との比較
Similar Compounds
- 7,7’‘-Dibromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene
- 7-Bromo-9,9-dimethyl-9H-fluorene-2-boronic acid
Uniqueness
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene is unique due to its specific combination of a bromine atom and multiple hexaoctyl groups attached to a terfluorene core. This structure imparts distinct electronic and chemical properties, making it valuable for research in organic electronics and material science .
特性
IUPAC Name |
2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H121Br/c1-7-13-19-25-31-39-57-85(58-40-32-26-20-14-8-2)79-46-38-37-45-73(79)74-52-47-68(63-80(74)85)69-48-53-75-76-54-49-70(65-82(76)86(81(75)64-69,59-41-33-27-21-15-9-3)60-42-34-28-22-16-10-4)71-50-55-77-78-56-51-72(88)67-84(78)87(83(77)66-71,61-43-35-29-23-17-11-5)62-44-36-30-24-18-12-6/h37-38,45-56,63-67H,7-36,39-44,57-62H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCBNMMAWPKAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CCCCCCCC)CCCCCCCC)C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(CCCCCCCC)CCCCCCCC)C=C(C=C9)Br)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H121Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1246.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
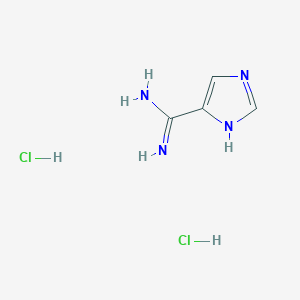
![[(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride](/img/structure/B8242748.png)
![[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8242752.png)
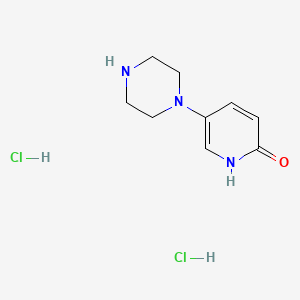
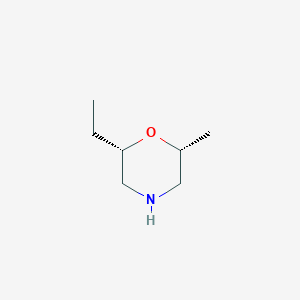
![1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride](/img/structure/B8242774.png)
![Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride](/img/structure/B8242779.png)

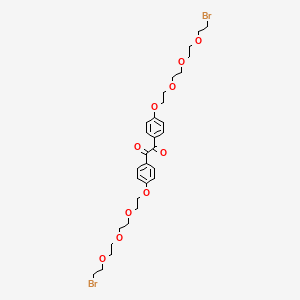
![4-Bromo-5,6-difluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8242817.png)
![(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid](/img/structure/B8242819.png)
![2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8242824.png)
![5-Chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-2-yl)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8242832.png)
